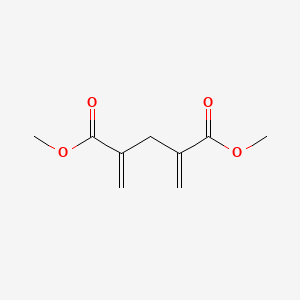
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane is an organosilicon compound with the molecular formula C6H13ClO2Si It is characterized by a six-membered ring structure containing silicon, oxygen, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane typically involves the reaction of neopentyl glycol with methyltrichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The process can be summarized as follows:
Reactants: Neopentyl glycol and methyltrichlorosilane.
Conditions: Anhydrous environment, typically using a solvent such as toluene.
Reaction: The hydroxyl groups of neopentyl glycol react with the chlorosilane, forming the dioxasilinane ring and releasing hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new organosilicon compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze, breaking the silicon-oxygen bonds and forming silanols and other byproducts.
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols under mild conditions.
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Substitution: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and other hydrolyzed products.
Oxidation: Siloxanes and related compounds.
Scientific Research Applications
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in modifying biomolecules and creating silicon-based bioconjugates.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane involves its ability to undergo substitution and hydrolysis reactions. The chlorine atom is a reactive site that can be replaced by various nucleophiles, leading to the formation of new compounds. The silicon-oxygen bonds in the ring structure are also susceptible to hydrolysis, which can be catalyzed by acids or bases.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,5,5-trimethyl-1,3-dioxa-2-silacyclohexane
- 2,5,5-trimethyl-2-chloro-1,3-dioxa-2-silacyclohexane
- 2-Chloro-1,3,5-trimethylbenzene
Comparison
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane is unique due to its six-membered ring structure containing silicon, oxygen, and chlorine atoms. This structure imparts specific reactivity patterns, such as the ability to undergo substitution and hydrolysis reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
122557-77-1 |
|---|---|
Molecular Formula |
C6H13ClO2Si |
Molecular Weight |
180.70 g/mol |
IUPAC Name |
2-chloro-2,5,5-trimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C6H13ClO2Si/c1-6(2)4-8-10(3,7)9-5-6/h4-5H2,1-3H3 |
InChI Key |
LBUZMFYTBPWIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO[Si](OC1)(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)


![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)


![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)



![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)

